![molecular formula C6H6BN3O2 B8238830 {Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid](/img/structure/B8238830.png)

{Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been synthesized using simpler and greener methodologies . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions . The synthesis of these compounds has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .

Chemical Reactions Analysis

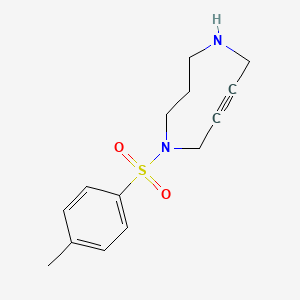

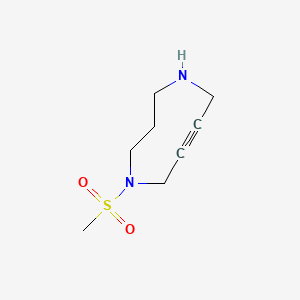

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include Suzuki–Miyaura cross-coupling reactions . These reactions can be performed using a wide variety of aryl and heteroaryl boronic acids . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .

Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

{Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid and its derivatives are instrumental in medicinal chemistry. An optimized synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, including {Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid derivatives, was developed via Suzuki coupling, which is applicable to both high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012). Additionally, {Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid derivatives are used in the synthesis of novel compounds like (S)-1-(heteroaryl)ethan-1-amines (Svete et al., 2015), and in the preparation of N-〔3-(3-cyanopyrazolo〔1,5-a〕pyrimidin-5-yl)phenyl〕-N-ethylacetamide, a zaleplon regioisomer (Rádl et al., 2010).

Anticancer Potential and Enzymatic Inhibitory Activity

{Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid derivatives have significant anticancer potential and enzymatic inhibitory activity. The structural diversity and synthetic routes of these compounds contribute to their application in drug design, offering a synergic effect between new synthetic routes and possible applications in medicinal chemistry (Arias-Gómez et al., 2021).

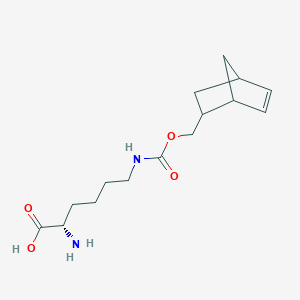

Synthesis of Derivatives and Biological Evaluation

Novel 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives were synthesized for the inhibition of cathepsin K. The methodology allows diversification of the pyrazolo[1,5-a]pyrimidine scaffold at various positions, indicating its versatility in the creation of bioactive compounds (Petek et al., 2019). Additionally, water-soluble pyrazolo[1,5-a]pyrimidine derivatives have been synthesized with antibacterial activity, highlighting the potential of these compounds in antimicrobial applications (He et al., 2020).

Mécanisme D'action

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential for further exploration . The high research value and broad application prospects make it one of the research hotspots of antitumor drugs in recent years .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-6-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUPLAKHSFJBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN2C(=CC=N2)N=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-6-[bis(pyridin-2-ylmethyl)amino]hexanoic acid](/img/structure/B8238781.png)

![2-[2-[2-[2-(6-Chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B8238787.png)

![(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid](/img/structure/B8238793.png)